1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, attached to an azetidine ring, and a pyrrolidine ring with a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the azetidine nitrogen with the Fmoc group, followed by the formation of the pyrrolidine ring through cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers can streamline the process, especially for compounds used in peptide synthesis. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the azetidine or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or reduced forms of the compound.
Scientific Research Applications
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the active azetidine and pyrrolidine moieties, which can then interact with biological targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Similar in structure but with a dihydropyridine ring instead of a pyrrolidine ring.
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)piperidine-4-carboxylic acid: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
What sets 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid apart is its specific combination of the Fmoc-protected azetidine and pyrrolidine rings, which provides unique reactivity and potential applications in various fields. Its structural features allow for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c26-21-9-14(22(27)28)10-25(21)15-11-24(12-15)23(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIKNZYTSBHETF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137769-17-4 |
Source
|
Record name | 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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